3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a cyclopropyl group, a pyridazinyl group, and an indazole group.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The piperidine ring, for instance, can undergo various reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Wissenschaftliche Forschungsanwendungen
Synthesis and Docking Studies :
- Piperazine-1-yl-1H-indazole derivatives, which are structurally similar to the queried compound, have significant roles in medicinal chemistry. A novel compound in this category was synthesized efficiently, and its molecular structure was analyzed through spectral analysis. Docking studies were also conducted to explore its potential interactions with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Enantioselective Process for CGRP Receptor Inhibition :
- Certain piperidine-1-carboxamide derivatives, which share structural similarities with the compound , have been developed as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor. A study describes the efficient and economical synthesis of these compounds, emphasizing the importance of the chiral indazolyl amino ester subunit (Cann et al., 2012).
Anticancer Activities of Novel Mannich Bases :
- Hybrid molecules synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, which exhibit structural resemblance to the queried compound, have been evaluated for their anticancer activities against prostate cancer cell lines. These Mannich bases displayed moderate cytotoxic activity, offering insights into potential anticancer applications (Demirci & Demirbas, 2019).
Novel Bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm Inhibitors :
- Bis(pyrazole-benzofuran) hybrids with piperazine linkers, structurally related to the compound , have shown potent antibacterial efficacy. These compounds exhibited significant inhibitory activities against various bacterial strains, including MRSA and VRE, and demonstrated the ability to inhibit bacterial biofilms (Mekky & Sanad, 2020).
Metabolism-Dependent Mutagenicity of Piperazinyl Indazole Compounds :
- A study on a compound containing a piperazinyl indazole motif (similar to the compound ) revealed its mutagenicity in the presence of rat liver S9 subcellular fraction. This study underscores the importance of understanding metabolic pathways and their implications for toxicity and mutagenicity (Chen et al., 2006).
Discovery of RORγt Inverse Agonists for Psoriasis Treatment :
- Research into RORγt inverse agonists, which share a structural motif with the compound , led to the discovery of derivatives with potent inhibitory activity and favorable pharmacokinetic profiles. These compounds were effective in inhibiting IL-17A production, a key factor in psoriasis pathogenesis (Nakajima et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-21(20-16-3-1-2-4-18(16)23-25-20)26-11-9-14(10-12-26)13-28-19-8-7-17(22-24-19)15-5-6-15/h7-8,14-16,18,20,23,25H,1-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVKUJXEWRFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NN2)C(=O)N3CCC(CC3)COC4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.